KS-Selectride solution

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

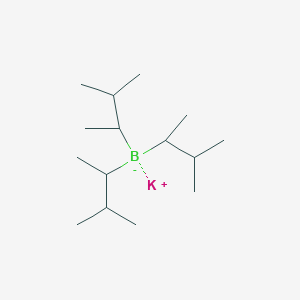

KS-Selectride (Potassium trisiamylborohydride), typically supplied as a 1.0 M solution in tetrahydrofuran (THF), is an exceptionally sterically hindered, nucleophilic reducing agent. Unlike standard borohydrides or even common bulky hydrides like K-Selectride (which utilizes sec-butyl groups), KS-Selectride features massive trisiamyl (1,2-dimethylpropyl) ligands. This extreme steric bulk, combined with the weaker Lewis acidity of the potassium counterion compared to lithium, makes it a highly specialized reagent for controlling facial selectivity in the reduction of complex, sterically demanding ketones. For industrial and pharmaceutical procurement, KS-Selectride is selected when mainstream hydrides fail to achieve the required diastereomeric excess, thereby eliminating the need for costly and time-consuming downstream chromatographic separations of isomers [1].

Substituting KS-Selectride with closely related analogs often leads to critical failures in stereocontrol and process yield. Replacing it with K-Selectride (Potassium tri-sec-butylborohydride) reduces the steric shielding of the hydride, which has been quantitatively shown to alter the cis/trans ratios of resulting alcohols in polyene synthesis, shifting the major product distribution and complicating downstream formulation [1]. Conversely, substituting with LS-Selectride (Lithium trisiamylborohydride) introduces a strongly coordinating lithium ion, which can shift the transition state from a sterically-controlled Felkin-Ahn model to a chelation-controlled model, drastically changing the major diastereomer produced. Furthermore, attempting to use inexpensive, unhindered reagents like NaBH4 or DIBAL-H on complex alpha,beta-unsaturated ketones frequently results in poor regioselectivity, favoring unwanted beta-reduction or incorrect facial attack [2].

Steric Tuning in Ketonitrile Reduction for Carotenoid Synthesis

In the synthesis of (3R,3'R,6'R)-Lutein stereoisomers, the choice of the alkyl group on the borohydride directly dictates the diastereomeric outcome. Reduction of the intermediate ketonitrile with KS-Selectride (trisiamyl) afforded a 69:31 ratio of trans-hydroxynitriles to cis-hydroxynitriles. In direct contrast, the less bulky K-Selectride (tri-sec-butyl) produced an 86:14 ratio under identical conditions [1].

| Evidence Dimension | Diastereomeric ratio (trans:cis hydroxynitriles) |

| Target Compound Data | 69:31 ratio |

| Comparator Or Baseline | K-Selectride (86:14 ratio) |

| Quantified Difference | 17% shift in major diastereomer formation |

| Conditions | Reduction of (7E,9E)-3-keto-alpha-ionylideneacetonitrile at -30 °C in TBME/THF |

Procurement of KS-Selectride over K-Selectride is necessary when a specific, altered distribution of diastereomers is required for downstream polyene or carotenoid formulation.

Extreme Steric Exclusion in Hindered Cyclopropyl Ketones

The extreme bulk of the trisiamyl ligands in KS-Selectride allows for the chemoselective preservation of highly hindered functional groups. During the reduction of trans-substituted cyclopropyl ketones, KS-Selectride was sterically blocked from approaching the carbonyl, resulting in only an 8% yield of the anti-alcohol and a 90% recovery of the unreacted starting material. In contrast, less hindered hydrides like LiAlH4 readily reduce these substrates to full conversion [1].

| Evidence Dimension | Substrate conversion / reaction progression |

| Target Compound Data | 8% yield (90% starting material recovered) |

| Comparator Or Baseline | LiAlH4 / less bulky hydrides (full conversion) |

| Quantified Difference | >80% difference in reaction progression due to steric exclusion |

| Conditions | Hydride reduction of trans-substituted cyclopropyl ethyl ketones at -78 °C |

This 'non-reactivity' is highly valuable for buyers designing chemoselective processes where one specific hindered ketone must remain intact while others are reduced.

Regio- and Stereocontrol in alpha,beta-Unsaturated Ketones

In the stereodivergent synthesis of anisomycin derivatives, standard reducing agents fail to provide the correct facial selectivity. Reduction of the alpha,beta-unsaturated ketone intermediate with NaBH4 or DIBAL-H resulted predominantly in the undesired beta-reduction product. However, employing KS-Selectride at -78 °C successfully directed the hydride attack to yield the desired isomer in a 1:6 diastereomeric ratio [1].

| Evidence Dimension | Diastereomeric ratio and regioselectivity |

| Target Compound Data | 1:6 ratio favoring the desired isomer |

| Comparator Or Baseline | NaBH4 and DIBAL-H (Predominantly undesired beta-reduction) |

| Quantified Difference | Reversal of major facial attack and regioselectivity |

| Conditions | Reduction of alpha,beta-unsaturated ketone in THF at -78 °C |

Justifies the higher cost of KS-Selectride in pharmaceutical manufacturing by eliminating the yield loss associated with incorrect stereocenter formation.

Stereocontrolled Synthesis of Carotenoids and Polyenes

KS-Selectride is the optimal choice when tuning the cis/trans ratio of allylic alcohols or hydroxynitriles in complex polyene frameworks (such as lutein derivatives). Its unique trisiamyl bulk provides a different steric environment than standard K-Selectride, allowing chemists to access specific diastereomeric mixtures required for targeted biological activity without relying on inefficient post-reaction separations [1].

Chemoselective Reduction in Polycarbonyl Compounds

Due to its extreme steric hindrance, KS-Selectride is perfectly suited for differentiating between ketones of varying steric environments. It can be used to selectively reduce accessible carbonyls while leaving highly hindered ketones (such as trans-substituted cyclopropyl ketones) completely unreacted, streamlining synthetic routes by avoiding excessive protection and deprotection steps [2].

Late-Stage Stereocenter Installation in Alkaloid Synthesis

In the synthesis of complex alkaloids and pharmaceutical active ingredients (like anisomycin derivatives), KS-Selectride is deployed to enforce strict facial selectivity on alpha,beta-unsaturated ketones where standard bulk reagents like NaBH4 or DIBAL-H fail or provide the wrong epimer, directly improving the overall yield of the target API [3].

References

- [1] US Patent 20090264681A1. Process for Synthesis of (3R,3'R,6'R)-Lutein and its Stereoisomers.

- [2] J. Org. Chem. 2003, 68, 10, 3990-3998. A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates.

- [3] J. Org. Chem. 2005, 70, 10, 3838-3844. Stereodivergent Syntheses of Anisomycin Derivatives from d-Tyrosine.

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic